molecular formula C5H4ClN5 B1208903 8-chloro-7H-purin-6-amine CAS No. 28128-28-1

8-chloro-7H-purin-6-amine

Katalognummer B1208903
CAS-Nummer: 28128-28-1
Molekulargewicht: 169.57 g/mol
InChI-Schlüssel: FBVALAOQISRDRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-7H-purin-6-amine, commonly referred to as this compound or 8-Cl-7H-purin-6-amine, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a heterocyclic compound, which means that it contains at least two different types of atoms in the ring-like structure it forms. 8-Cl-7H-purin-6-amine has a unique structure that makes it a valuable research tool, as it can be used to study a variety of biological processes.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Chemical Reactivity

  • Synthetic Routes and Tautomerism: The compound serves as a precursor in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which exhibit a range of amino/imino tautomer ratios, crucial for developing Agelasine analogs. These compounds have been explored for their reactivity, including N-7- and N6-alkylation, influenced by substituents at C-2, highlighting its versatility in organic synthesis (Roggen & Gundersen, 2008).
  • Novel Synthesis Techniques: An innovative method for synthesizing 6,9-disubstituted purin-8-ones via copper-catalyzed coupling/cyclization has been developed. This technique showcases the compound's utility in generating novel purine derivatives, emphasizing its role in medicinal chemistry (Zhong & Sun, 2010).

Biological and Pharmacological Potential

  • Antimycobacterial and Antiprotozoal Activity: Derivatives of 8-chloro-7H-purin-6-amine have been evaluated for biological activities. Specifically, modifications at the 2-position of N-methoxy-9-methyl-9H-purin-6-amines were found to enhance antimycobacterial and antiprotozoal effects, with certain substitutions improving activity against cancer cell lines, demonstrating its potential in drug development (Roggen et al., 2011).
  • Hybrid Molecules for Cytotoxic Evaluation: The chemical serves as a building block for creating hybrid purine-quinoline molecules. These novel compounds have been subjected to cytotoxic studies against NCI-60 cell lines, showing promising results for non-small cell lung cancer treatment, highlighting its significance in oncology (Kapadiya & Khunt, 2018).

Material Science and Chemical Engineering

  • Guest Intercalation in Crystal Structures: The compound has been used to synthesize derivatives that form unique hydrogen-bonding networks, facilitating the intercalation of guest molecules. This property is crucial for developing materials with potential applications in molecular recognition and storage (Jang et al., 2016).

Process Development and Scale-Up

  • Large-Scale Synthesis: A pharmaceutical manufacturing process has been optimized for the large-scale preparation of N-benzylated chloropurine derivatives, showcasing the compound's applicability in industrial settings. The developed process emphasizes its importance in the synthesis of complex molecules for pharmaceutical use (Shi et al., 2015).

Eigenschaften

IUPAC Name

8-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVALAOQISRDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344585
Record name 8-chloro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28128-28-1
Record name 28128-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloro-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of adenosine (2.67 g, 10 mmol) in DMA/HCl (0.5M, 45 mL) was added m-chloroperoxybenzoic acid (MCPBA, 3.22 g, 16 mmol 87%) and stirred at room temperature for 2.5 h. An additional portion of MCPBA (0.9 g, 5 mmol) was added and stirring continued for another 1 h. Toluene (50 mL) was added to the reaction mixture and the solvents evaporated at 60° C. under vacuo to dryness. The residue was dissolved in water (50 mL) and extracted with ether (3×50 mL). The pH of the aqueous phase was adjusted to 5 with 2N NaOH and then diluted with EtOH (100 mL). The solution was stored in the refrigerator overnight. The light yellow solid that separated was collected, washed with cold EtOH (2×25 mL) and dried to give 1.44 g (85.2%) of 1: mp 305°-310° C. (dec.) [Lit. mp>300° C. (dec.)]: IR (KBr): 630 (C-C1), 3100-3300 (NH2) cm-1 : UV: λmax (pH 1) 262 nm (ε 8,700): λmax (pH 7) 268 nm (ε 7,900): λmax (pH 11) 269 nm (ε 8,300): 1H NMR (Me2SO-d6): δ 7.48 (br s, 2, NH2), 8.10 (s, 1, C2H) and 13.60 (br s, 1, N9H).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
DMA HCl
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
85.2%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.